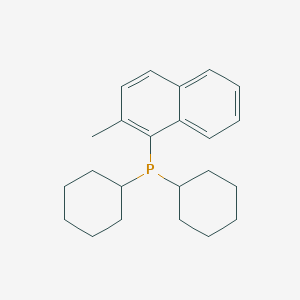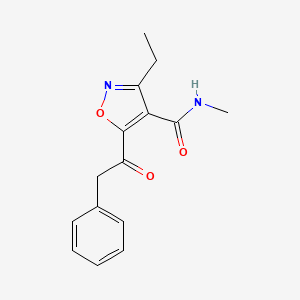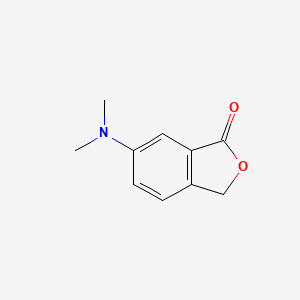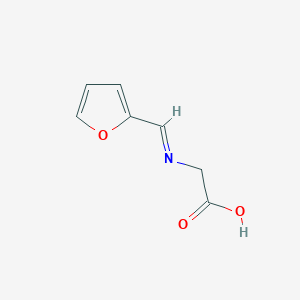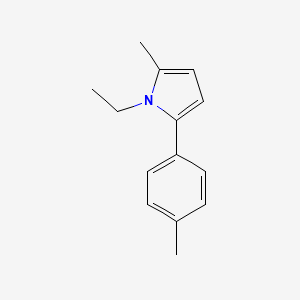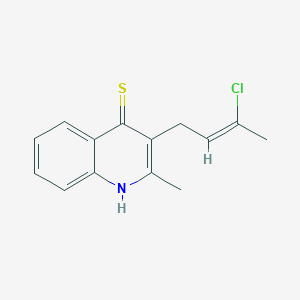
3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chlorobutene side chain and a thiol group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol typically involves multiple steps. One common method includes the alkylation of 2-methylquinoline with 3-chlorobut-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The thiol group can be introduced through a subsequent thiolation reaction using thiourea or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to minimize by-products and improve the overall purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The double bond in the chlorobutene side chain can be reduced to form saturated derivatives.
Substitution: The chlorine atom in the side chain can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine: Similar structure but with an amine group instead of a thiol group.
3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline: Contains a hydroxyl group instead of a thiol group.
3-(3-Chlorobut-2-en-1-yl)-2-methylquinoline-4-carboxylic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness
The presence of the thiol group in 3-(3-Chlorobut-2-EN-1-YL)-2-methylquinoline-4-thiol makes it unique compared to its analogs. Thiol groups are known for their strong nucleophilicity and ability to form disulfide bonds, which can significantly impact the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C14H14ClNS |
|---|---|
Molecular Weight |
263.8 g/mol |
IUPAC Name |
3-[(Z)-3-chlorobut-2-enyl]-2-methyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C14H14ClNS/c1-9(15)7-8-11-10(2)16-13-6-4-3-5-12(13)14(11)17/h3-7H,8H2,1-2H3,(H,16,17)/b9-7- |
InChI Key |
LIPZZGLSBQRWKJ-CLFYSBASSA-N |
Isomeric SMILES |
CC1=C(C(=S)C2=CC=CC=C2N1)C/C=C(/C)\Cl |
Canonical SMILES |
CC1=C(C(=S)C2=CC=CC=C2N1)CC=C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


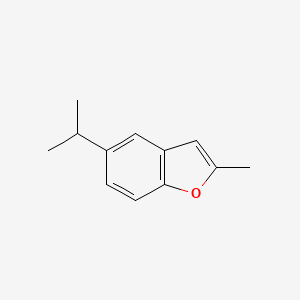
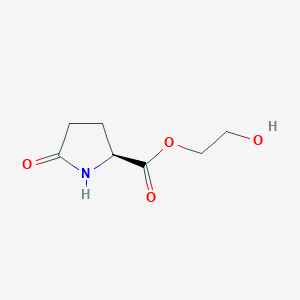

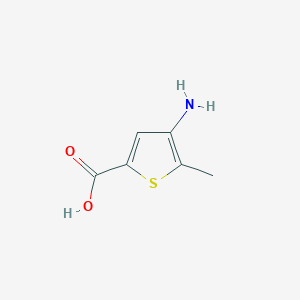
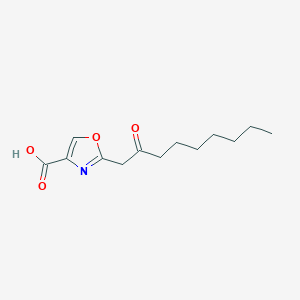
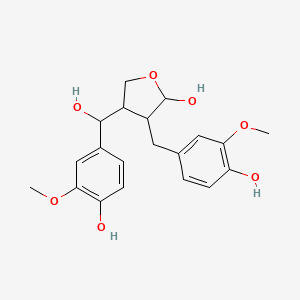
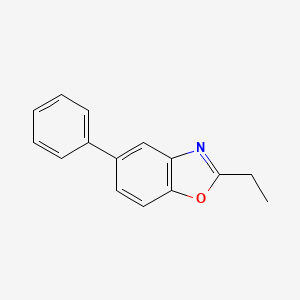
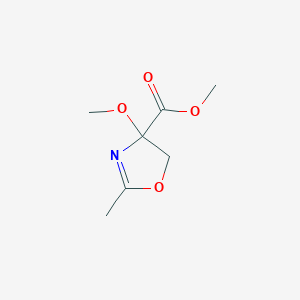
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
